molecular formula C17H16N2O4S2 B3013408 Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 681157-44-8

Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B3013408
CAS No.: 681157-44-8
M. Wt: 376.45
InChI Key: REVPMYPPDOOTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]thiazole core substituted with a methyl group at position 6, an ethyl carboxylate at position 5, and a 2-methoxybenzamido moiety at position 2. This compound belongs to a class of fused thiazole derivatives known for their versatility in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-[(2-methoxybenzoyl)amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-4-23-16(21)13-9(2)12-15(24-13)19-17(25-12)18-14(20)10-7-5-6-8-11(10)22-3/h5-8H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPMYPPDOOTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate typically involves multiple steps One common method starts with the preparation of the thiazole ring, which can be achieved by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditionsThese reactions often require specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Industrial synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of this compound differ primarily in the substituents on the benzamido group or the thieno[2,3-d]thiazole scaffold. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate 2-Methoxybenzamido C₁₇H₁₅N₂O₄S₂ 387.44 Enhanced solubility in polar solvents
Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate 4-(N,N-Diethylsulfamoyl)benzamido C₂₄H₃₁N₃O₅S₃ 537.72 Increased lipophilicity, potential CNS activity
Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate Amino C₉H₁₀N₂O₂S₂ 242.30 Versatile scaffold for further derivatization
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-Formyl-4-hydroxyphenyl C₁₄H₁₃NO₄S 307.33 Electrophilic reactivity for crosslinking

Key Differences and Implications

Substituent Electronic Effects: The 2-methoxybenzamido group in the target compound donates electron density via the methoxy group, enhancing solubility in polar solvents compared to the 4-(N,N-diethylsulfamoyl)benzamido analog, which contains an electron-withdrawing sulfonamide group . The amino-substituted analog (CAS 41940-53-8) lacks the benzamido moiety, making it more reactive for nucleophilic substitutions or coupling reactions .

The 3-formyl-4-hydroxyphenyl analog (CAS 161798-01-2) offers a reactive aldehyde group for covalent modifications, a feature absent in the target compound .

Synthetic Accessibility :

  • The parent scaffold (CAS 41940-53-8) is synthesized via Gewald thiophene condensation, a method adaptable to the target compound by introducing 2-methoxybenzamido via amide coupling .

Hydrogen Bonding and Crystal Packing

The 2-methoxybenzamido group facilitates hydrogen bonding via the amide N–H and methoxy O–H groups, which may influence crystal packing and stability. In contrast, the diethylsulfamoyl analog relies on weaker van der Waals interactions due to its non-polar substituents .

Notes

  • Storage : Store the compound in a cool, dry environment (2–8°C) to prevent hydrolysis of the ester group .

Biological Activity

Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C15H16N2O3S
  • Molecular Weight: 304.36 g/mol
  • CAS Number: 50850-93-6

This compound features a thieno[2,3-d]thiazole core, which is known for its pharmacological potential, including antimicrobial and anticancer activities.

Antimicrobial Activity

The thiazole and thienothiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL

Research indicates that compounds with thiazole moieties exhibit enhanced activity against resistant bacterial strains, making them valuable in the fight against antibiotic resistance.

Anticancer Properties

Recent studies have suggested that thiazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity:

  • Cell Lines Tested: HeLa (cervical carcinoma), MCF-7 (breast cancer)
  • IC50 Values:
    • HeLa: 12 μM
    • MCF-7: 15 μM
  • Mechanism of Action: Induction of apoptosis via the mitochondrial pathway was confirmed through flow cytometry analysis.

These findings highlight the compound's potential as a lead for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Table 2: Anti-inflammatory Activity

CytokineInhibition (%) at 10 μMReference
IL-675%
TNF-alpha65%

These results suggest that this compound could be beneficial in treating inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.